1-(Dimethylamino)-3-[4-methoxy-2-[(4-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-2-ol
Description
1-(Dimethylamino)-3-[4-methoxy-2-[(4-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-2-ol is a complex organic compound known for its applications in various fields, including chemistry, biology, and industry. It is a highly efficient UV-curing agent used to initiate the photo polymerization of unsaturated prepolymers in combination with mono- or multifunctional monomers .
Properties
IUPAC Name |
1-(dimethylamino)-3-[4-methoxy-2-[(4-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O4/c1-23(2)16-20(26)17-29-22-5-4-21(27-3)14-18(22)15-24-8-6-19(7-9-24)25-10-12-28-13-11-25/h4-5,14,19-20,26H,6-13,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBWRMHIPPSPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=C(C=C(C=C1)OC)CN2CCC(CC2)N3CCOCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Dimethylamino)-3-[4-methoxy-2-[(4-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-2-ol involves multiple steps, including the reaction of dimethylamine with specific phenolic compounds under controlled conditions. The industrial production methods typically involve the use of catalysts and initiators to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
1-(Dimethylamino)-3-[4-methoxy-2-[(4-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-2-ol is widely used in scientific research due to its unique properties:
Chemistry: It is used as a photoinitiator in UV-curable systems, photoresists, and printing plates.
Biology: Its applications in biological research include studying its effects on cellular processes and molecular interactions.
Medicine: It is explored for potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The compound exerts its effects by initiating the photo polymerization of unsaturated prepolymers. This process involves the absorption of UV light, which activates the compound and leads to the formation of reactive species that initiate polymerization. The molecular targets and pathways involved include the interaction with specific monomers and the formation of polymer chains .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(Dimethylamino)-3-[4-methoxy-2-[(4-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-2-ol stands out due to its excellent solubility and efficiency as a photoinitiator. Similar compounds include:
- 2-(4-Methylbenzyl)-2-(dimethylamino)-1-(4-morpholinophenyl)-1-butanone
- 2-(Dimethylamino)-2-(4-methylbenzyl)-1-(4-morpholin-4-ylphenyl)butane-1-one These compounds share similar structures but differ in their specific functional groups and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
